

A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers

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Compound of Interest

Compound Name: 2-Amino-3-methylbenzoic acid

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The positional isomers of aminobenzoic acid—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (p-aminobenzoic acid or PABA)—are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, dyes, and other specialty chemicals. Despite sharing the identical molecular formula ($C_7H_7NO_2$), the location of the amino group relative to the carboxylic acid function on the benzene ring profoundly influences their physicochemical properties. This guide presents a detailed comparative analysis of these three isomers based on their spectral data, providing objective experimental evidence to facilitate their differentiation and characterization.

Comparative Spectral Data

The following table offers a comprehensive summary of key spectral data obtained from UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. These values underscore the distinct electronic and structural environments inherent to each isomer.

Spectral Technique	Parameter	2-Aminobenzoic Acid	3-Aminobenzoic Acid	4-Aminobenzoic Acid
UV-Vis Spectroscopy	λ_{max} (nm) in Methanol	~218, ~335[1]	~194, ~226, ~272[2]	~280
FT-IR Spectroscopy	Characteristic Peaks (cm^{-1}) (KBr Pellet)	N-H stretch: ~3480, ~3370O-H stretch (COOH): ~3000-2500 (broad)C=O stretch (COOH): ~1670-1680N-H bend: ~1615C=C stretch (aromatic): ~1580, ~1560[3]	N-H stretch: ~3400-3300O-H stretch (COOH): ~3100-2500 (broad)C=O stretch (COOH): ~1690N-H bend: ~1620C=C stretch (aromatic): ~1585, ~1560	N-H stretch: ~3465, ~3360O-H stretch (COOH): ~3100-2500 (broad)C=O stretch (COOH): ~1670N-H bend: ~1625C=C stretch (aromatic): ~1605, ~1520[4]
^1H NMR Spectroscopy	Chemical Shift δ (ppm) in DMSO-d_6	~12.5 (s, 1H, COOH)~7.79 (dd, $J=7.9, 1.6$ Hz, 1H)~7.35 (ddd, $J=8.4, 7.2, 1.6$ Hz, 1H)~6.77 (dd, $J=8.4, 0.8$ Hz, 1H)~6.56 (td, $J=7.5, 1.0$ Hz, 1H)~5.5 (br s, 2H, NH_2)	~12.45 (s, 1H, COOH)~7.15 (t, $J=1.8$ Hz, 1H)~7.04-7.09 (m, 2H)~6.73-6.75 (m, 1H)~5.29 (s, 2H, NH_2)[5]	~12.0 (s, 1H, COOH)~7.65 (d, $J=8.8$ Hz, 2H)~6.57 (d, $J=8.8$ Hz, 2H)~5.89 (s, 2H, NH_2)[6]
^{13}C NMR Spectroscopy	Chemical Shift δ (ppm) in DMSO-d_6	~169.5 (C=O)~150.9 (C- NH_2)~134.1 (CH)~131.5 (CH)~116.5 (CH)~115.8 (C-COOH)~114.0 (CH)	~168.3 (C=O)~149.2 (C- NH_2)~131.7 (C-COOH)~129.3 (CH)~118.4 (CH)~117.1 (CH)~114.9 (CH) [5]	~167.9 (C=O)~153.5 (C- NH_2)~131.7 (CH)~117.3 (C-COOH)~113.0 (CH)[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and adherence to standard practices.

UV-Visible (UV-Vis) Spectroscopy

This protocol outlines the determination of the absorption maxima (λ_{max}) of the aminobenzoic acid isomers.

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - Prepare a stock solution of each aminobenzoic acid isomer by accurately weighing approximately 10 mg of the compound and dissolving it in 100 mL of spectroscopic grade methanol to create a 100 $\mu\text{g/mL}$ solution.
 - From the stock solution, prepare a dilute solution (e.g., 1-10 $\mu\text{g/mL}$) by transferring an appropriate volume into a volumetric flask and diluting with methanol.[3]
- Measurement:
 - Use spectroscopic grade methanol as the reference (blank) solution.
 - Record the absorbance spectrum of the sample solution from 190 to 400 nm.
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol details the analysis of the solid samples using the KBr pellet method.

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation (KBr Pellet Method):
 - Thoroughly clean and dry an agate mortar and pestle.

- Weigh approximately 1-2 mg of the solid aminobenzoic acid sample and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
- Grind the sample first into a fine powder in the agate mortar. Then, add the KBr and grind the mixture thoroughly until a homogenous, fine powder is obtained.
- Transfer the mixture to a pellet-forming die.
- Press the mixture under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Measurement:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the infrared spectrum over the range of 4000 to 400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

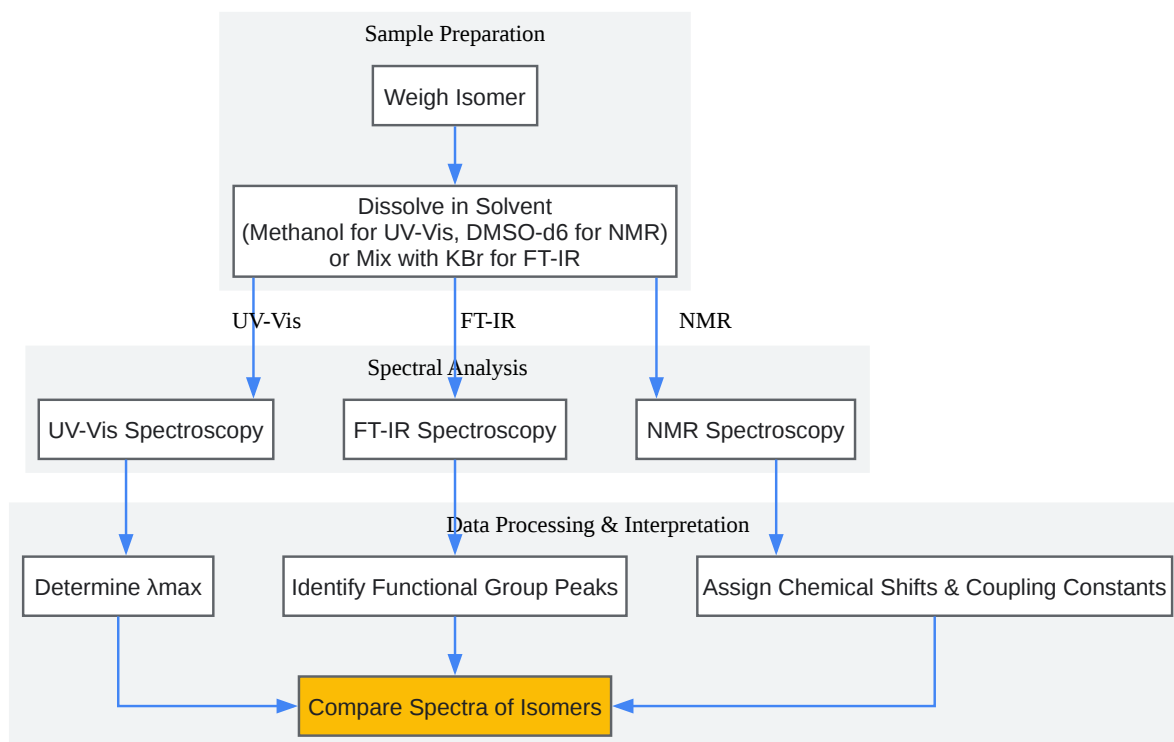
This protocol describes the acquisition of ^1H and ^{13}C NMR spectra.

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation:
 - Dissolve approximately 5-10 mg of the aminobenzoic acid isomer in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).^[3]
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Measurement:
 - Acquire the ^1H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
 - Acquire the ^{13}C NMR spectrum.
 - Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Visualizing the Analysis Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an aminobenzoic acid isomer.

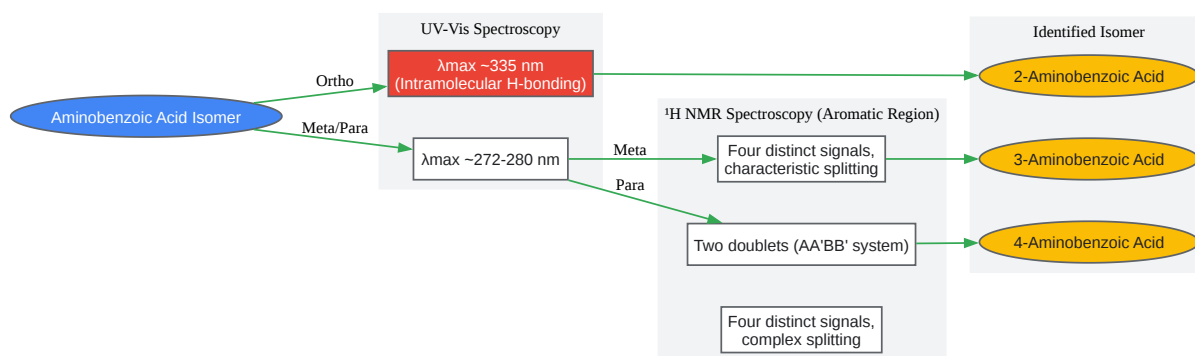


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Experimental workflow for spectral analysis.

Isomer Differentiation Logic

The positional differences of the amino and carboxyl groups on the benzene ring give rise to unique spectral fingerprints, which can be used for their unambiguous identification. The following diagram illustrates the logical process for distinguishing between the isomers based on their spectral data.



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Logical differentiation of isomers via spectral data.

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